

CAS number and molecular structure of Trimethylsilyl-meso-inositol

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Compound of Interest

Compound Name: Trimethylsilyl-meso-inositol

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An In-depth Technical Guide to Trimethylsilyl-meso-inositol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Trimethylsilyl-meso-inositol**, with a focus on its chemical properties, analytical applications, and its relevance in the context of cellular signaling. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

Trimethylsilyl-meso-inositol, also known as hexakis-O-(trimethylsilyl)-myo-inositol, is the fully silylated derivative of myo-inositol. The introduction of the six trimethylsilyl (TMS) groups significantly increases the volatility and thermal stability of the parent inositol, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis.

Molecular Structure:

- IUPAC Name: trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane[1][2]
- CAS Number: 2582-79-8[1][3][4][5]
- Molecular Formula: C₂₄H₆₀O₆Si₆[1][3][6]

- SMILES: C--INVALID-LINK--(C)OC1C(C(C(C(C1O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[1]

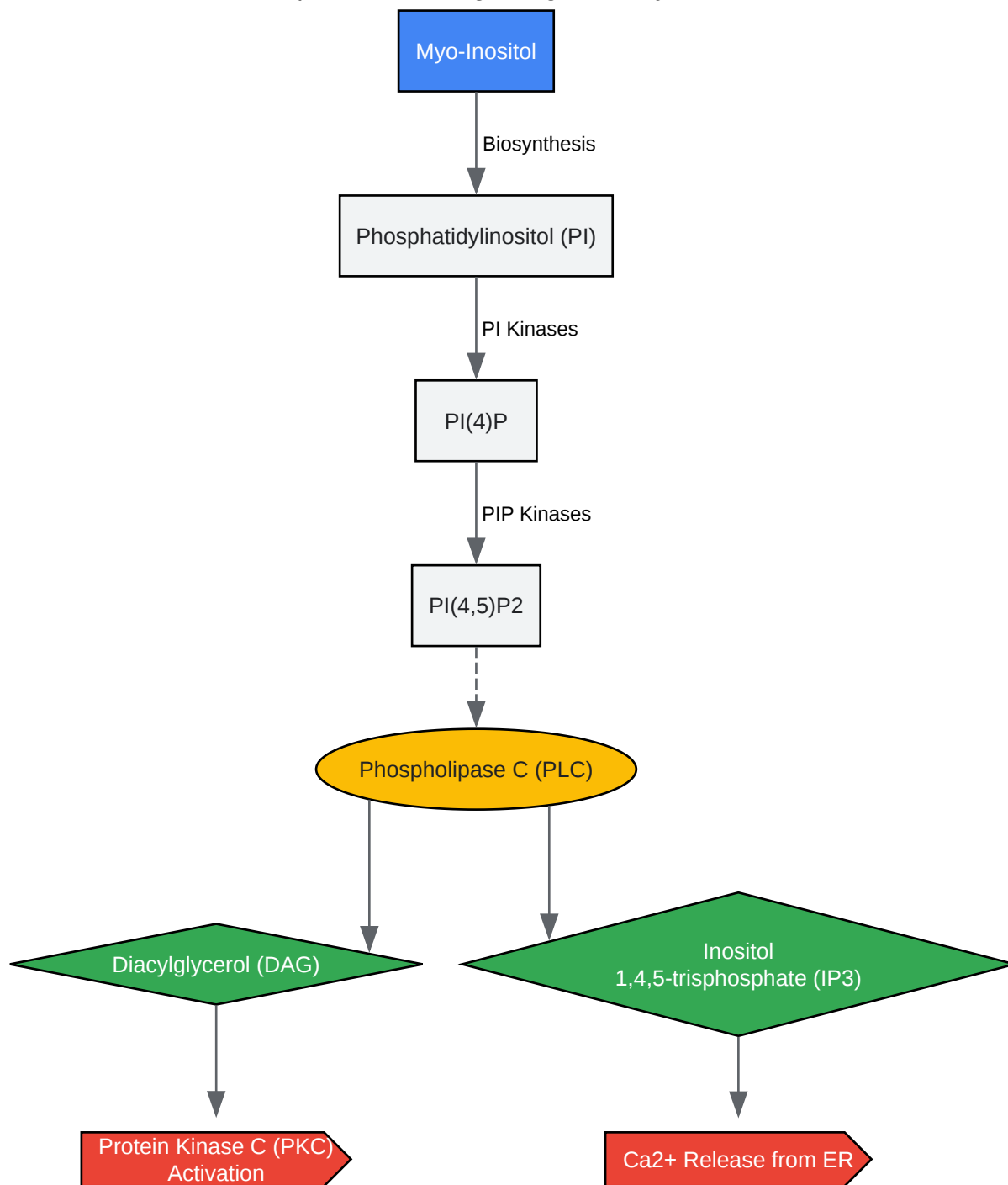
The table below summarizes the key chemical and physical properties of **Trimethylsilyl-meso-inositol**.

Property	Value	Reference
Molecular Weight	613.24 g/mol	[1][3][6]
Boiling Point (Predicted)	466.3 ± 45.0 °C	[3][5]
Density (Predicted)	0.93 ± 0.1 g/cm ³	[3][5]
Storage Temperature	2-8°C	[3][5]

Role in Cellular Signaling Context

Myo-inositol is a crucial precursor for a variety of signaling molecules, most notably the phosphoinositides, which are key components of the phosphatidylinositol (PI) signaling pathway. This pathway regulates a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The levels of myo-inositol can be indicative of the status of this signaling cascade. **Trimethylsilyl-meso-inositol** itself is not a signaling molecule but serves as a stable, volatile derivative that allows for the precise quantification of myo-inositol levels in biological samples, thereby enabling the study of the PI pathway's involvement in various physiological and pathological states.

Phosphoinositide Signaling Pathway Overview

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Caption: Overview of the Phosphoinositide Signaling Pathway.

Experimental Protocols: Quantification of Myo-Inositol via Trimethylsilyl Derivatization

The primary application of **Trimethylsilyl-meso-inositol** is in the quantitative analysis of myo-inositol from biological matrices using GC-MS. The following protocol is a synthesized methodology based on established procedures.

Objective: To quantify myo-inositol in a biological sample by converting it to its trimethylsilyl derivative followed by GC-MS analysis.

Materials:

- Biological sample (e.g., plasma, tissue homogenate)
- Internal Standard (e.g., [$^2\text{H}_6$]-myo-inositol)
- Pyridine (anhydrous)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS)
- Solvents for extraction (e.g., chloroform, methanol)
- Nitrogen gas supply for evaporation
- Heating block or oven
- GC-MS system

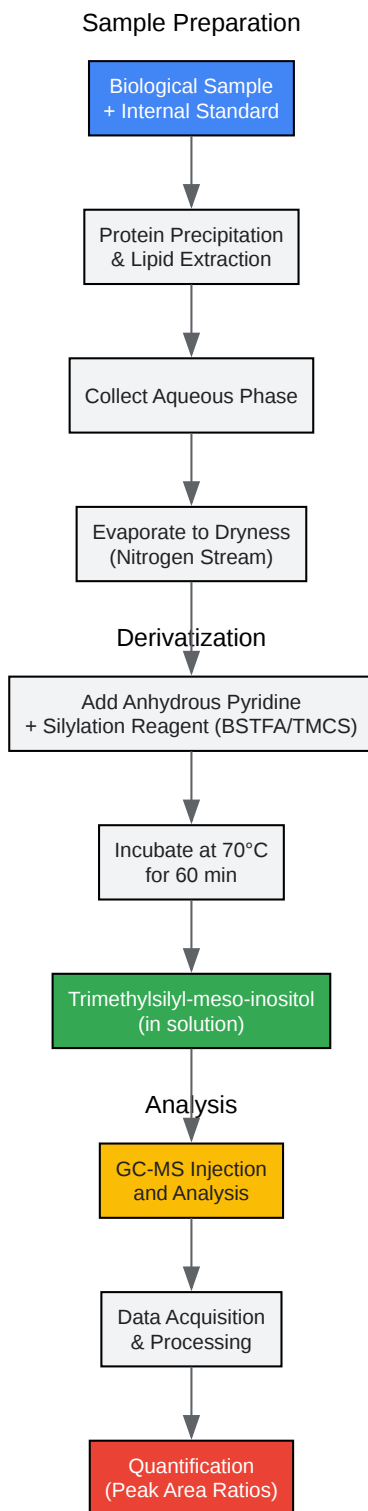
Procedure:

- Sample Preparation and Extraction:
 - To a known volume of the sample (e.g., 50 μL of plasma), add the internal standard.
 - Perform a protein precipitation and lipid extraction, for instance, by adding a mixture of methanol and chloroform.

- Vortex and centrifuge the sample to separate the layers.
- Collect the aqueous (polar) layer containing the inositol.
- Drying:
 - Evaporate the collected aqueous phase to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 60°C). It is critical to ensure the sample is completely dry as silylation reagents are moisture-sensitive.[7]
- Derivatization (Silylation):
 - To the dried residue, add a precise volume of anhydrous pyridine to redissolve the sample.
 - Add the silylation reagent (e.g., 100 µL of BSTFA + 1% TMCS).
 - Tightly cap the reaction vial and heat at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization.[4]
- GC-MS Analysis:
 - After cooling to room temperature, inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.
 - The separation and detection are performed according to optimized instrument parameters.

The following diagram illustrates the experimental workflow.

Workflow for Myo-Inositol Quantification



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Caption: Experimental workflow for the quantification of myo-inositol.

Quantitative Data and Performance

The performance of the GC-MS method for myo-inositol quantification following trimethylsilyl derivatization is characterized by its linearity, sensitivity, and recovery. The table below presents typical parameters for such an analysis.

Parameter	Typical Value
Linearity (R^2)	> 0.99
Limit of Detection (LOD)	Low μ M range
Limit of Quantification (LOQ)	Low to mid μ M range
Recovery	90-110%
Intra-day Precision (RSD%)	< 10%
Inter-day Precision (RSD%)	< 15%

GC-MS Parameters:

The following table provides a representative set of GC-MS instrument parameters for the analysis of **Trimethylsilyl-meso-inositol**.

Parameter	Condition
GC Column	HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)
Injector Temperature	280°C
Injection Mode	Splitless
Carrier Gas	Helium
Oven Program	Initial 150°C, ramp to 280°C at 10°C/min, hold for 5 min
MS Ion Source Temp	230°C
MS Quadrupole Temp	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantifier Ion (m/z)	305
Qualifier Ions (m/z)	217, 318

Note: These parameters may require optimization based on the specific instrument and application.

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